![molecular formula C11H9BrN2OS B4820965 4-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenecarboxamide](/img/structure/B4820965.png)
4-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenecarboxamide
Overview
Description
4-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenecarboxamide is a chemical compound that is widely used in scientific research. It is a synthetic compound that belongs to the class of amides and thiophenes. The compound is known for its potent biological activity and has been extensively studied for its potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 4-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells. The compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenecarboxamide in lab experiments is its potent biological activity. The compound has been shown to exhibit potent antitumor activity and has been studied as a potential anticancer agent. However, one of the main limitations of using the compound in lab experiments is its toxicity. The compound has been shown to exhibit cytotoxic effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-bromo-N-(6-methyl-2-pyridinyl)-2-thiophenecarboxamide. One possible direction is to further study the compound's mechanism of action and its potential use as a therapeutic agent for the treatment of various diseases. Another possible direction is to study the compound's toxicity and to develop strategies to minimize its cytotoxic effects. Additionally, future research could focus on developing new derivatives of the compound with improved biological activity and reduced toxicity.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit potent antitumor activity and has been studied as a potential anticancer agent. The compound has also been studied for its potential use as a therapeutic agent for the treatment of various other diseases, including inflammatory disorders, neurodegenerative disorders, and infectious diseases.
properties
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-3-2-4-10(13-7)14-11(15)9-5-8(12)6-16-9/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIMQVDDWGCUCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.